
Allyl(3,5-dinitrobenzyle)carbamate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl allyl(3,5-dinitrobenzyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its molecular structure. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Applications De Recherche Scientifique
Tert-butyl allyl(3,5-dinitrobenzyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst in certain chemical reactions.
Drug Development: It is explored for potential use in drug development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl allyl(3,5-dinitrobenzyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl bromide and 3,5-dinitrobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of tert-butyl allyl(3,5-dinitrobenzyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl allyl(3,5-dinitrobenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The allyl and benzyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Mécanisme D'action
The mechanism of action of tert-butyl allyl(3,5-dinitrobenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The nitro groups can also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl carbamate
- Allyl carbamate
- 3,5-Dinitrobenzyl carbamate
Uniqueness
Compared to similar compounds, it offers a combination of stability and reactivity that is valuable in various chemical processes .
Propriétés
IUPAC Name |
tert-butyl N-[(3,5-dinitrophenyl)methyl]-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-5-6-16(14(19)24-15(2,3)4)10-11-7-12(17(20)21)9-13(8-11)18(22)23/h5,7-9H,1,6,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIABNLBYRDLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
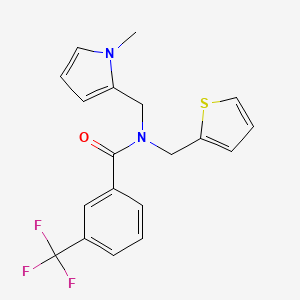
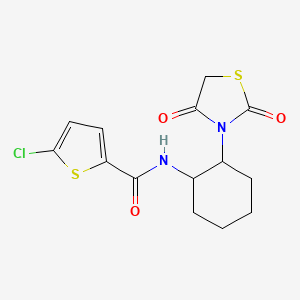
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)
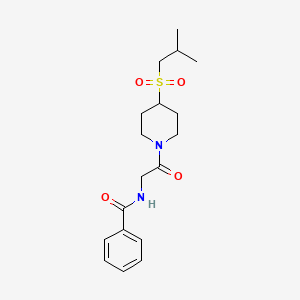
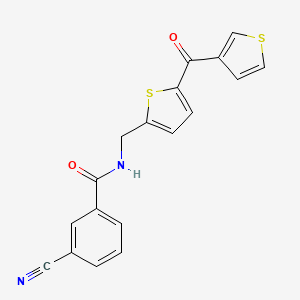
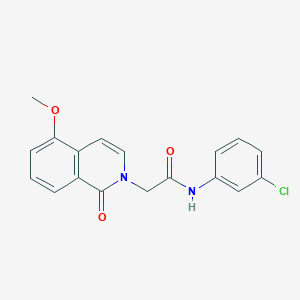
![2,6-difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2494441.png)
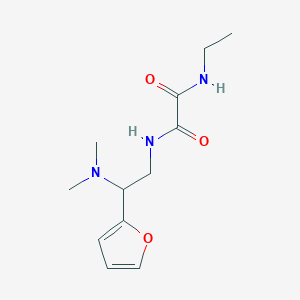
![8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2494443.png)
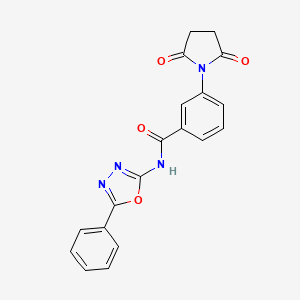
![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2494450.png)
![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)

